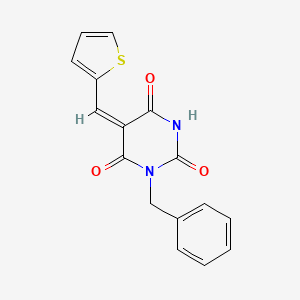![molecular formula C18H25N3O6S B5090228 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5090228.png)
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide, also known as Maraviroc, is a chemical compound that has been extensively studied for its potential use as an HIV entry inhibitor. This compound is a CCR5 antagonist, which means that it blocks the CCR5 receptor, preventing the virus from entering human cells.
Mecanismo De Acción
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide works by binding to the CCR5 receptor on the surface of human cells, preventing the virus from entering and infecting the cell. This mechanism of action is unique compared to other antiretroviral drugs that target different stages of the HIV life cycle.
Biochemical and Physiological Effects:
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been shown to be well-tolerated in clinical trials, with minimal side effects. It has also been found to have a low potential for drug interactions, making it a favorable option for HIV-infected patients who are taking other medications. Additionally, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been shown to have a long half-life, allowing for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its well-defined mechanism of action and low potential for drug interactions. However, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide research, including the development of new formulations and delivery methods to improve patient adherence and efficacy. Additionally, there is ongoing research to explore the potential use of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide in other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further studies to better understand the long-term safety and efficacy of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide in HIV-infected patients.
Métodos De Síntesis
The synthesis of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide involves several steps, including the reaction of 2-methoxy-5-(4-morpholinylsulfonyl)benzoyl chloride with piperidine in the presence of a base, followed by the addition of carboxylic acid. The final product is then purified by column chromatography. This synthesis method has been optimized over the years to increase the yield and purity of 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide.
Aplicaciones Científicas De Investigación
1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been extensively studied for its potential use as an HIV entry inhibitor. In clinical trials, it has been shown to be effective in reducing viral load and increasing CD4 cell counts in HIV-infected patients. Additionally, 1-[2-methoxy-5-(4-morpholinylsulfonyl)benzoyl]-4-piperidinecarboxamide has been tested in combination with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors and protease inhibitors, and has been found to be safe and effective.
Propiedades
IUPAC Name |
1-(2-methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6S/c1-26-16-3-2-14(28(24,25)21-8-10-27-11-9-21)12-15(16)18(23)20-6-4-13(5-7-20)17(19)22/h2-3,12-13H,4-11H2,1H3,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMQDZBKJRFAAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-morpholin-4-ylsulfonylbenzoyl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[4-(benzyloxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5090159.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5090184.png)
![N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5090192.png)
![1-(3-chloro-4-methylphenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5090202.png)

![6,8-dimethyl-2-(2,4,5-trimethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5090211.png)
![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)